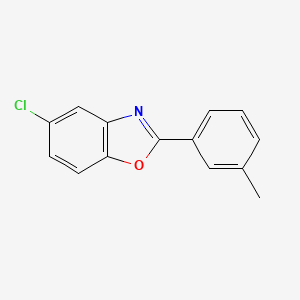

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

Description

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a benzoxazole derivative characterized by a chlorine atom at the 5-position and a 3-methylphenyl substituent at the 2-position of the benzoxazole core. Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen atoms in their fused aromatic ring system, which confer unique electronic and steric properties. These compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, antitumoral, and receptor-binding properties . The chlorine substituent enhances electron-withdrawing effects, while the 3-methylphenyl group introduces steric bulk and modulates π-π stacking interactions, influencing solubility and reactivity .

Properties

IUPAC Name |

5-chloro-2-(3-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZSXBYUAPPOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazole core undergoes oxidation to form quinones, a common transformation in heterocyclic aromatic compounds. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

-

Mechanism : Oxidation occurs at the oxygen-containing heterocyclic ring, leading to the formation of quinones.

-

Product : Corresponding quinones, which are oxidized derivatives of benzoxazoles.

This reactivity is consistent with studies on analogous benzoxazole derivatives, where oxidation yields quinones with antimicrobial properties .

Reduction Reactions

Reduction of the benzoxazole ring typically converts it into amines or other reduced forms. Key details:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents.

-

Mechanism : The ring undergoes hydrogenation, reducing the heterocyclic structure.

-

Product : Corresponding amines or dihydrobenzoxazoles.

Research on related compounds demonstrates that reduction of benzoxazoles can yield intermediates with potential biological activity, such as anticancer properties .

Substitution Reactions

The chlorine atom at the 5-position and the methyl groups on the phenyl ring enable nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution

-

Reagents : Amines, thiols, or alkoxides in the presence of a base (e.g., NaOH or K₂CO₃).

-

Mechanism : The electron-withdrawing chlorine group activates the aromatic ring, facilitating nucleophilic attack.

-

Product : Substituted benzoxazoles with nucleophiles replacing chlorine.

For example, studies on benzoxazole derivatives show that substituents at the 5-position significantly influence biological activity, such as antimicrobial efficacy .

Mannich Reaction

-

Reagents : Formaldehyde and a secondary amine (e.g., piperazine derivatives).

-

Mechanism : The benzoxazole acts as a nucleophile, reacting with formaldehyde and amine to form a new carbon-nitrogen bond.

-

Product : Substituted benzoxazoles with arylpiperazine groups.

This reaction type has been explored in the synthesis of analgesic and anti-inflammatory agents .

Electrophilic Aromatic Substitution

The benzoxazole ring may undergo electrophilic substitution, though this is less documented than nucleophilic pathways.

-

Reagents : Electrophiles such as nitric acid (HNO₃) or halogens (Cl₂, Br₂).

-

Mechanism : Electron-rich positions on the benzoxazole ring react with electrophiles.

-

Product : Substituted benzoxazoles (e.g., nitro or halogenated derivatives).

Biological Activity and Reaction Implications

The substituents on 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole influence its reactivity and biological effects:

-

Antimicrobial Activity : Oxidized quinones derived from benzoxazoles exhibit potent antibacterial and antifungal effects, as demonstrated by minimum inhibition concentration (MIC) studies .

-

Anticancer Properties : The 5-chloro substituent enhances therapeutic efficacy, as observed in benzoxazole hybrids with PARP-2 enzyme inhibition activity .

-

Analgesic Effects : Derivatives synthesized via Mannich reactions show anti-inflammatory and analgesic properties, likely due to interactions with COX enzymes .

Comparison of Reaction Types

Research Highlights

-

Structure-Activity Relationships : The 5-chloro substituent and methyl groups modulate reactivity and biological outcomes. For example, 5-chloro derivatives exhibit higher potency in 5-HT₃ receptor interactions than non-chlorinated analogs .

-

Synthesis Methodologies : Green chemistry approaches, such as microwave-assisted synthesis, enhance reaction efficiency and yield for benzoxazole derivatives .

-

Therapeutic Potential : Derivatives synthesized via substitution or oxidation show promise in treating cancers, inflammatory disorders, and infections .

This comprehensive analysis underscores the versatility of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole in chemical transformations and its relevance in medicinal chemistry.

Scientific Research Applications

Biological Activities

The compound exhibits a range of pharmacological properties:

- Antibacterial Activity : Research has shown that benzoxazole derivatives, including 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole, possess potent antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase .

- Anticancer Properties : Studies indicate that benzoxazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown selective toxicity towards cancer cells while sparing normal cells, making them candidates for further development in oncology .

- Anti-inflammatory and Analgesic Effects : The compound has demonstrated significant anti-inflammatory and analgesic activities in vivo. In experiments using carrageenan-induced paw edema models in mice, it exhibited notable inhibition of inflammation and pain relief comparable to standard analgesics like oxycodone .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzoxazole derivatives against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a separate investigation focusing on breast cancer cell lines, 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole derivatives were tested for their cytotoxic effects. The compounds demonstrated selective toxicity towards cancerous cells while maintaining viability in normal breast cells at lower concentrations. This selectivity is crucial for developing less toxic cancer therapies .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole

- Structure : Incorporates a diazepane (7-membered ring) with a methyl group.

- Part of the orexin receptor antagonist Suvorexant, highlighting its therapeutic relevance .

Benzoxazole vs. Benzothiazole Derivatives

- Electronic Effects : Benzothiazoles generally exhibit higher electron delocalization due to sulfur’s larger atomic size, enhancing interactions with biological targets .

- Substituent Position : Meta-substituted groups (e.g., 3-methylphenyl) introduce steric hindrance, while para-substituted groups (e.g., 4-methoxy) optimize electronic effects .

Pharmacologically Active Derivatives

5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Structure : Combines benzoxazole with a triazole-thione group.

- Key Features :

5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

- Structure : Contains a thiophene linker and dual benzoxazole units.

- Key Features: Extended conjugation via thiophene improves charge-transfer properties, relevant for optoelectronic applications .

Data Table: Structural and Functional Comparison

Biological Activity

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by research findings and data tables.

Chemical Structure and Properties

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole belongs to the benzoxazole class of compounds, characterized by a benzene ring fused to an oxazole ring. The presence of the chloro substituent enhances its biological activity by influencing its interaction with biological targets.

Target Interaction

The compound interacts with various proteins and enzymes, potentially influencing biochemical pathways such as signal transduction and metabolic processes. Its specific targets depend on its structural properties and the functional groups present.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) characteristics of 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole are crucial for its bioavailability. Factors such as solubility and stability play significant roles in determining its efficacy in biological systems.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that related compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds range from 250 µg/ml to 7.81 µg/ml .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole | TBD | Various bacteria and fungi |

Anticancer Activity

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole has shown promising anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and melanoma (A375). The compound's mechanism includes inducing apoptosis in cancer cells through inhibition of specific enzymes involved in cell cycle regulation .

Anti-inflammatory and Analgesic Activities

In vivo studies have indicated that this compound exhibits significant anti-inflammatory effects. It was tested in carrageenan-induced paw edema models in mice, where it demonstrated a marked reduction in inflammation compared to control groups. Additionally, analgesic activities were assessed using hot-plate and tail-flick tests .

| Activity | Test Model | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | Significant reduction |

| Analgesic | Hot plate test | Pain threshold increased |

Case Studies

- Antimicrobial Potency : A study comparing various benzoxazoles highlighted that 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole had superior activity against drug-resistant strains of bacteria compared to standard antibiotics .

- Cytotoxicity Evaluation : In a recent evaluation of benzoxazole derivatives against cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole and its derivatives in antimicrobial studies?

Methodological Answer: The compound and its derivatives are synthesized via nucleophilic substitution and cyclization reactions. Key steps include:

- Step 1: Reacting 5-chloro-1,3-benzoxazol-2(3H)-one with substituted benzyl halides under basic conditions to introduce the 3-methylphenyl group .

- Step 2: Functionalizing the benzoxazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole or imidazole moieties (e.g., Scheme 4 in ) .

- Alternative Methods: Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 100–150°C) while maintaining yields >70% .

Key Characterization: Confirm structures using NMR, NMR, and HRMS .

Q. How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer:

- Spectroscopic Techniques:

- Crystallography: X-ray diffraction (e.g., ) reveals bond angles (e.g., C10–C9–C3: 113.4°) and non-covalent interactions (e.g., Cl⋯H4 = 3.1169 Å) critical for stability .

- HPLC-PDA: Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the 5-chloro and 3-methylphenyl positions affect antimicrobial efficacy?

Methodological Answer: A Structure-Activity Relationship (SAR) study reveals:

| Derivative | Substituent | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| Parent compound | 3-methylphenyl | 16 | S. aureus |

| P4A (triazole-benzyl) | Triazole + benzyl | 8 | C. albicans |

| P4B (triazole) | Triazole | 32 | E. coli |

Q. What computational strategies predict binding interactions between this compound and microbial targets?

Methodological Answer:

- Molecular Docking: Use MOE software to dock the compound into C. albicans CYP51 (PDB: 5TZ1). Results show H-bonding between the benzoxazole carbonyl and Arg96 .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of the compound-DNA gyrase complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Models: Develop 2D descriptors (e.g., LogP, polar surface area) to correlate hydrophobicity with antifungal activity (R = 0.82) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

Q. What spectroscopic and crystallographic data are essential for confirming non-covalent interactions in benzoxazole derivatives?

Methodological Answer:

- X-ray Diffraction: Analyze dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) and van der Waals interactions stabilizing crystal packing .

- FT-IR: Identify C=O stretches (~1700 cm) and C–Cl vibrations (~750 cm) to confirm functional group integrity .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) for storage and formulation studies .

Q. How is microwave-assisted synthesis optimized for scaling benzoxazole derivatives in academic labs?

Methodological Answer:

Q. What role does the azole ring play in the compound’s mechanism of action against fungi?

Methodological Answer:

- Target Inhibition: The azole ring binds to fungal CYP51 (lanosterol 14α-demethylase), inhibiting ergosterol biosynthesis.

- Evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.